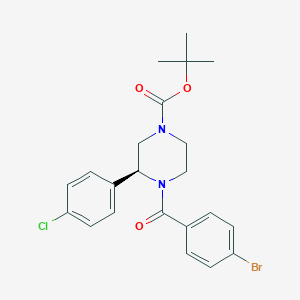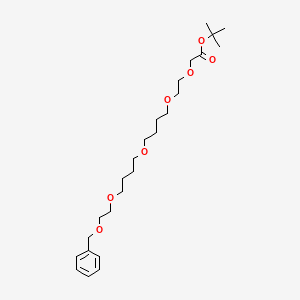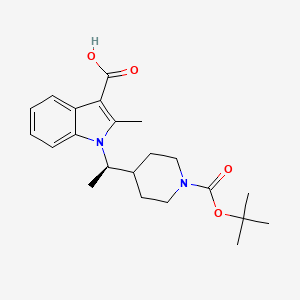
(R)-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which are commonly used in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Boc Protecting Group: The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Final Coupling and Functionalization: The final steps involve coupling the piperidine and indole moieties and introducing the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-throughput screening techniques and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indole ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, indole derivatives are known for their potential therapeutic properties. This compound could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring and Boc protecting group may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 2-position of the indole ring.
®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-2-carboxylic acid: Similar structure but has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness
The uniqueness of ®-1-(1-(1-(Tert-butoxycarbonyl)piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also provides stability during synthetic transformations.
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-methyl-1-[(1R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C22H30N2O4/c1-14(16-10-12-23(13-11-16)21(27)28-22(3,4)5)24-15(2)19(20(25)26)17-8-6-7-9-18(17)24/h6-9,14,16H,10-13H2,1-5H3,(H,25,26)/t14-/m1/s1 |
InChI Key |
XIRGYBSDNWGUAU-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1[C@H](C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(C)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


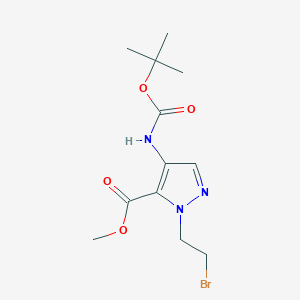
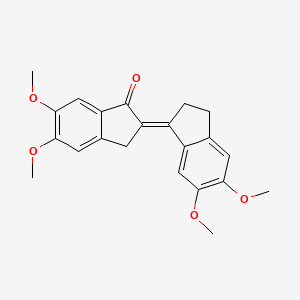
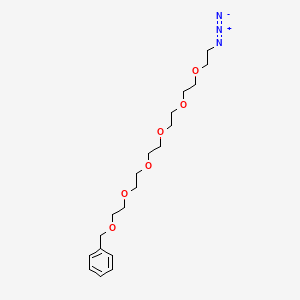


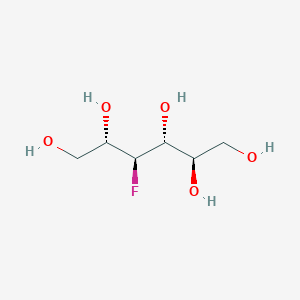

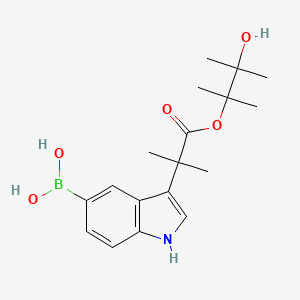
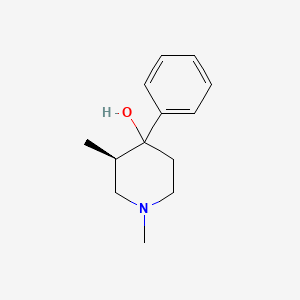
![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)

![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)
